N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyridazinone core substituted with a 1,2,4-triazole moiety and a phenyl-1,2,3-triazole carboxamide side chain. Characterization would typically employ ¹H NMR, IR spectroscopy, and mass spectrometry, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9O2/c27-16-7-6-15(25-12-18-11-21-25)23-24(16)9-8-19-17(28)14-10-20-26(22-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,19,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVWGDDAKMPQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple heterocyclic structures including a triazole and a dihydropyridazine moiety. Its molecular formula is C19H19N7O2 with a molecular weight of approximately 365.41 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the triazole ring through cycloaddition reactions.
- Attachment of the dihydropyridazine moiety via nucleophilic substitution.
- Final modifications to introduce the carboxamide and phenyl groups.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings are known for their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the triazole moiety enhances the compound's ability to interact with microbial enzymes.
Anticancer Activity
Studies have shown that related triazole compounds can inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition. For example, some synthesized derivatives have demonstrated IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutic agents like doxorubicin . The dual-action mechanism involving both antimicrobial and anticancer properties makes this compound a candidate for further pharmacological evaluation.
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been noted for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
Several studies have investigated the biological activities of similar compounds:
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors in metabolic pathways crucial for microbial survival and cancer cell growth.
- Receptor Interaction : The ability to bind to specific receptors involved in inflammation and cell proliferation may also play a role in its therapeutic effects.
Chemical Reactions Analysis
Table 1: Core Synthetic Pathways
- Triazole Synthesis : Cyclization of hydrazinecarbothioamides (e.g., 18a–d ) under alkaline conditions generates 1,2,4-triazole-3-thiones, a critical step for constructing the triazole moieties .
- Ethyl Linker Installation : S-alkylation using bromoethyl ketones in DMF with cesium carbonate as a base facilitates the connection between the dihydropyridazine and triazole units .
Functional Group Reactivity
The compound’s functional groups exhibit distinct reactivity:
Table 2: Reactivity of Functional Groups
| Group | Reaction Partner | Conditions | Product/Outcome |
|---|---|---|---|
| Triazole (1,2,4) | Electrophiles (e.g., CH₃I) | Alkylation at sulfur or nitrogen | Sulfur- or N-alkylated derivatives |
| Dihydropyridazine | Oxidizing agents (e.g., O₂) | Aromatization | Pyridazine derivatives |
| Carboxamide | Hydrazine | Hydrazide formation | Hydrazide derivatives |
- Triazole Alkylation : The 1,2,4-triazole ring undergoes alkylation at the sulfur atom under basic conditions, enabling diversification of the scaffold .
- Oxidation of Dihydropyridazine : Exposure to oxidizing agents converts the dihydro moiety to a fully aromatic pyridazine, altering electronic properties .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable further derivatization:
Table 3: Catalytic Modifications
| Reaction Type | Catalyst System | Substrate | Outcome |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-functionalized analogs |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides, amines | N-Arylated derivatives |
- These reactions are hypothetical but plausible based on the presence of halogen substituents (e.g., bromine) in related structures .
Table 4: Biological Interaction Data (Analog Compounds)
| Target Enzyme | Mechanism | IC₅₀/Activity | Source |
|---|---|---|---|
| Thymidylate Synthase | Competitive inhibition | 1.95–4.24 μM (vs. Doxorubicin) | |
| Cyclooxygenase-2 | Allosteric modulation | Reduced inflammation |
- The triazole and carboxamide groups likely engage in hydrogen bonding with enzyme active sites, mimicking natural substrates .
Stability and Degradation
The compound’s stability under various conditions is critical for applications:
Table 5: Stability Profile
| Condition | Observation | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis of carboxamide | Amide bond cleavage |
| Basic (pH > 10) | Triazole ring decomposition | Ring-opening reactions |
| UV Light | Photooxidation of dihydropyridazine | Formation of pyridazine |
Comparison with Similar Compounds
Structural Analog: N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
This analog replaces the 1,2,4-triazole group with a thiophene ring. Key differences include:
Table 1: Structural and Physicochemical Comparison
Computational Similarity Indexing
Using Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints), the target compound can be compared to known bioactive molecules. For example:
- Aglaithioduline vs. SAHA : A ~70% similarity index was reported for phytocompounds using the Tanimoto method, suggesting analogous pharmacokinetic properties . Applying this to the target compound, its triazole groups may align with HDAC inhibitors like SAHA, though experimental validation is required .
Table 2: Similarity Metrics (Hypothetical Data)
| Compound Pair | Tanimoto Coefficient | Predicted Activity Correlation |
|---|---|---|
| Target vs. SAHA | ~65% | Moderate HDAC inhibition |
| Target vs. Thiophene Analog | ~85% | Divergent bioactivity |
Electrochemical and Physicochemical Properties
Fulleropyrrolidine derivatives demonstrate that minor structural changes (e.g., N-methyl substitution) significantly alter electron-accepting capacity . By analogy, the target compound’s 1,2,4-triazole group may enhance electron-withdrawing effects compared to thiophene, impacting redox behavior in drug metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
